3,3a,4,5,6,7-Hexahydro-1-isopropyl-2H-inden-2-one
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Overview
Description
Preparation Methods
The preparation of 3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one involves several synthetic routes. One common method includes the hydrogenation of 1-isopropyl-2H-inden-2-one under specific reaction conditions. Industrial production methods often involve catalytic hydrogenation using palladium or platinum catalysts at elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Mechanism of Action
The mechanism of action of 3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one can be compared with similar compounds such as:
3,3a,4,5,6,7-hexahydro-1-methyl-2H-inden-2-one: This compound has a similar structure but with a methyl group instead of an isopropyl group.
3,3a,4,5,6,7-hexahydro-1-ethyl-2H-inden-2-one: This compound has an ethyl group instead of an isopropyl group.
3,3a,4,5,6,7-hexahydro-1-propyl-2H-inden-2-one: This compound has a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
84604-61-5 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-propan-2-yl-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C12H18O/c1-8(2)12-10-6-4-3-5-9(10)7-11(12)13/h8-9H,3-7H2,1-2H3 |
InChI Key |
ZOCHMVHSIBBHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2CCCCC2CC1=O |
Origin of Product |
United States |
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